Methyl 4-[3-chloro-2,5-dioxo-4-(4-sulfamoylanilino)pyrrol-1-yl]benzoate Methyl 4-[3-chloro-2,5-dioxo-4-(4-sulfamoylanilino)pyrrol-1-yl]benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC0691627
InChI: InChI=1S/C18H14ClN3O6S/c1-28-18(25)10-2-6-12(7-3-10)22-16(23)14(19)15(17(22)24)21-11-4-8-13(9-5-11)29(20,26)27/h2-9,21H,1H3,(H2,20,26,27)
SMILES: COC(=O)C1=CC=C(C=C1)N2C(=O)C(=C(C2=O)Cl)NC3=CC=C(C=C3)S(=O)(=O)N
Molecular Formula: C18H14ClN3O6S
Molecular Weight: 435.8 g/mol

Methyl 4-[3-chloro-2,5-dioxo-4-(4-sulfamoylanilino)pyrrol-1-yl]benzoate

CAS No.:

Cat. No.: VC0691627

Molecular Formula: C18H14ClN3O6S

Molecular Weight: 435.8 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-[3-chloro-2,5-dioxo-4-(4-sulfamoylanilino)pyrrol-1-yl]benzoate -

Specification

Molecular Formula C18H14ClN3O6S
Molecular Weight 435.8 g/mol
IUPAC Name methyl 4-[3-chloro-2,5-dioxo-4-(4-sulfamoylanilino)pyrrol-1-yl]benzoate
Standard InChI InChI=1S/C18H14ClN3O6S/c1-28-18(25)10-2-6-12(7-3-10)22-16(23)14(19)15(17(22)24)21-11-4-8-13(9-5-11)29(20,26)27/h2-9,21H,1H3,(H2,20,26,27)
Standard InChI Key WSDLNTROIRDLJA-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=C(C=C1)N2C(=O)C(=C(C2=O)Cl)NC3=CC=C(C=C3)S(=O)(=O)N
Canonical SMILES COC(=O)C1=CC=C(C=C1)N2C(=O)C(=C(C2=O)Cl)NC3=CC=C(C=C3)S(=O)(=O)N

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator